molecular formula C16H16O4 B176704 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid CAS No. 178306-51-9

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Cat. No. B176704
CAS RN: 178306-51-9
M. Wt: 272.29 g/mol
InChI Key: RQJWOLFMWKZKCJ-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid” is a crystalline form of the pyrimidine derivative . This compound has been shown to have antiplatelet properties and is currently being developed as an antithrombotic agent . It is a highly selective ETA receptor antagonist that can block the binding of ET and ETA, thereby blocking ETA-mediated pulmonary vasoconstriction and smooth muscle cell proliferation .


Synthesis Analysis

“this compound” is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H16O4 . The InChI code is 1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19) . The canonical SMILES is COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O .


Chemical Reactions Analysis

“this compound” is used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 272.29 g/mol . The XLogP3-AA is 2 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 272.10485899 g/mol . The monoisotopic mass is also 272.10485899 g/mol . The topological polar surface area is not available .

Scientific Research Applications

Enantiomeric Separation in Medicine

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid has been a subject of research in the context of enantiomeric separation. A high-performance liquid chromatography method was developed for its enantiomeric separation, highlighting its importance as a medicine intermediate. This method achieved baseline separation under normal phase chromatographic conditions, demonstrating its potential in pharmaceutical applications (Qiao Hong-mei, 2013).

Chiral Resolution for Industrial Production

Research has also focused on optimizing the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid to obtain its single S-isomer. This process, which involves different solubility in solution and further recrystallization, suggests the compound's applicability in producing high-quality industrial products (Wei Hui-qian, 2015).

Conformational Analysis

The compound has been studied for its conformational properties. Specifically, the conformations of its ethyl and menthyl esters were analyzed using molecular mechanics, indicating its relevance in structural and chemical analysis (T. G. Momchilova & P. Ivanov, 1994).

Catalytic Studies

In catalytic research, derivatives of this compound have been used in the synthesis of Schiff base ligands. These compounds have shown significant activity in peroxidase mimics, underlining their potential in catalytic and enzymatic studies (M. R. Bermejo et al., 2017).

Anti-Inflammatory Activity

The anti-inflammatory activity of β-hydroxy-β-arylpropanoic acids, structurally similar to this compound, has been evaluated. These compounds, including 3-hydroxy-3,3-diphenyl-propanoic acid, showed significant anti-inflammatory activity, comparable to standard NSAIDs (S. Dilber et al., 2008).

Benzilic Ester Rearrangement Studies

The compound has been used to probe the mechanism of the benzilic ester rearrangement, contributing to the understanding of reaction mechanisms in organic chemistry (C. Marques, J. Ramalho, A. Burke, 2009).

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is the Endothelin-A (ET A) receptor . This receptor plays a crucial role in the regulation of vascular tone and the balance of salt and water in the body.

Mode of Action

This compound acts as a highly selective antagonist at the ET A receptor . By binding to this receptor, it prevents the action of endothelins, a family of potent vasoconstrictive peptides.

Biochemical Pathways

The compound’s action on the ET A receptor affects the endothelin pathway . This pathway is involved in the regulation of vascular tone, with downstream effects on blood pressure and fluid balance.

Result of Action

By antagonizing the ET A receptor, this compound can reduce vasoconstriction and lower blood pressure . This makes it potentially useful in the treatment of conditions such as pulmonary arterial hypertension (PAH).

Future Directions

The compound is currently being developed as an antithrombotic agent . It is also used as a reactant in the preparation of mixed endothelin A and endothelin B selective receptor antagonist (dimethylpyrimidinyloxy)diphenylpropionic acids . These applications suggest potential future directions in the development of new therapeutics.

properties

IUPAC Name

2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWOLFMWKZKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432321
Record name 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178306-51-9
Record name 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178306-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB74Y4JTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

91.11 g (0.5 mol) of benzophenone and 45.92 g (0.85 mol) of sodium methoxide were suspended in 150 ml of methyl tert-butyl ether (MTB) at room temperature. After cooling to −100° C., 92.24 g (0.85 mol) of methyl chloroacetate were added in such a way that the internal temperature rose to 40° C. while continuing to cool in a bath at −10° C. The mixture was then stirred without cooling at the autogenous temperature for one hour. After addition of 250 ml of water and brief stirring, the aqueous phase was separated off. The MTB phase was washed with 250 ml of dilute sodium chloride solution. After the solvent had been changed to methanol (250 ml), a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature. The mixture was stirred at autogenous temperature for one hour and then heated to reflux. While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution was added dropwise, and finally 60 ml of water were added. The methanol was distilled out until the bottom temperature reached 97° C. After cooling to 55° C., 190 ml of MTB were added and the mixture was acidified to pH 2 with about 77 ml of concentrated HCl. After cooling to room temperature, the aqueous phase was separated off and the organic phase was concentrated by distilling out 60 ml of MTB. The product was crystallized by adding 500 ml of heptane and slowly cooling to room temperature. The coarsely crystalline solid was filtered off with suction, washed with heptane and dried to constant weight in a vacuum oven at 40° C.
Quantity
91.11 g
Type
reactant
Reaction Step One
Quantity
45.92 g
Type
reactant
Reaction Step Two
Quantity
92.24 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

R(+)-phenyl ethyl amine (11.12 grams) was added to a solution of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (25 grams) and chloroform (25 ml) at 40° C. and stirred for 30 minutes. The reaction mixture was cooled, and the solid obtained was filtered and washed with chloroform. Ethyl acetate (50 ml) and water (50 ml) was added to the obtained solid and then the reaction mixture was acidified with concentrated hydrochloric acid. The layers were separated and the aqueous layer extracted with ethyl acetate. The solvent from combined organic layer was distilled off completely under reduced pressure at below 60° C. The obtained residue was dissolved in toluene (30 ml) at 60-70° C. and then cooled to 25-30° C. The solid was filtered, washed with toluene and then dried to get the title compound.
[Compound]
Name
R(+)-phenyl ethyl amine
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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